molecular formula C18H19ClN2O3S B11592183 propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11592183
M. Wt: 378.9 g/mol
InChI Key: XGKHKOJFSUANQF-UHFFFAOYSA-N
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Description

Propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine scaffold with a 4-chlorophenyl substituent at position 6, a methyl group at position 8, and a propan-2-yl ester at position 5. The compound’s synthesis likely involves multi-step reactions, including Claisen-Schmidt condensation, Michael addition, and cyclization, as inferred from analogous pyrimido-thiazine derivatives .

Properties

Molecular Formula

C18H19ClN2O3S

Molecular Weight

378.9 g/mol

IUPAC Name

propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C18H19ClN2O3S/c1-10(2)24-17(23)15-11(3)20-18-21(14(22)8-9-25-18)16(15)12-4-6-13(19)7-5-12/h4-7,10,16H,8-9H2,1-3H3

InChI Key

XGKHKOJFSUANQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of 3-(4-chlorophenyl)-5-(4-propan-2-yl)phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide under reflux conditions in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Research indicates that propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibits antimicrobial and anticancer properties. Its mechanism may involve the inhibition of key enzymes or interference with DNA replication processes in microbial or cancer cells. This makes it a candidate for further exploration in medicinal chemistry .

Applications in Medicinal Chemistry

The compound's potential applications are broad and include:

  • Antimicrobial Agents : Due to its ability to interact with biological macromolecules, this compound may serve as a basis for developing new antimicrobial agents.
  • Anticancer Therapeutics : Its mechanism of action suggests potential use in targeting cancer cells through enzyme inhibition or DNA interaction.
  • Drug Development : The structural characteristics of this compound can be modified to enhance its activity or reduce toxicity, making it suitable for drug development programs.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines such as HCT116 and MCF7. For example, some derivatives demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against HCT116 cells .
  • Mechanistic Studies : Interaction studies have focused on how this compound binds to enzymes involved in critical biological pathways. Understanding these interactions is essential for elucidating its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimido[2,1-b][1,3]thiazine derivatives, focusing on substituents, synthetic routes, and functional group reactivity.

Structural Variations and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 6: 4-ClPh; 7: propan-2-yl ester; 8: CH₃ C₂₁H₂₁ClN₂O₃S* ~440.9† Enhanced lipophilicity due to isopropyl ester; 4-ClPh enhances electrophilicity .
Benzyl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate () 7: Benzyl ester C₂₂H₁₉ClN₂O₃S 426.915 Benzyl group increases steric bulk and π-π stacking potential .
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate () 6: 4-MeOPh; 7: allyl ester C₂₁H₂₁N₂O₄S 405.47 Methoxy group improves solubility; allyl ester offers reactivity for further modifications .
Ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate () 6: 3-NO₂Ph; 7: ethyl ester C₁₉H₁₈N₃O₅S 414.43 Nitro group enhances electrophilicity and potential bioactivity .
Methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate () 6: 4-BnO-3-MeOPh; 7: methyl ester C₂₄H₂₄N₂O₅S 452.5 Bulky substituents may hinder metabolic degradation .

*Calculated based on analogous compounds. †Estimated using PubChem tools.

Reactivity and Functionalization

  • Ester Groups : The propan-2-yl ester in the target compound offers moderate steric hindrance compared to bulkier benzyl esters () or more reactive allyl esters (). This balance may improve metabolic stability .
  • Methylthio vs.

Physicochemical Properties

  • Lipophilicity : The propan-2-yl ester increases logP compared to methyl or ethyl esters, enhancing membrane permeability but possibly reducing aqueous solubility .
  • Stability : The absence of reactive groups (e.g., methylthio in ) suggests greater stability under physiological conditions .

Biological Activity

Propan-2-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H19ClN2O3S
  • Molecular Weight : Approximately 348.79 g/mol
  • Structural Features : The compound features a pyrimido-thiazine core with a chlorophenyl substituent and a carboxylate group that enhance its solubility and biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Optimizing reaction conditions can lead to improved yields and purities .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , potentially inhibiting key enzymes or interfering with DNA replication in microbial cells. This suggests its suitability for further exploration as an antimicrobial agent .

Anticancer Activity

Several studies have highlighted the anticancer potential of propan-2-yl 6-(4-chlorophenyl)-8-methyl derivatives. The compound has shown promising results in inhibiting various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells
  • Interference with critical signaling pathways involved in tumor growth .

For instance, similar pyrimidine derivatives have demonstrated significant anticancer activity against cell lines such as MCF7 and NCI-H460. The IC50 values observed in related studies suggest that these compounds can effectively inhibit cancer cell growth at low concentrations .

The proposed mechanisms through which propan-2-yl 6-(4-chlorophenyl)-8-methyl derivatives exert their biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase and glucosidase, which are crucial for nucleotide synthesis and cellular metabolism.
  • DNA Interaction : It may interact with DNA or RNA polymerases, disrupting replication processes in cancerous or microbial cells .
  • Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress within cells, leading to apoptosis in cancer cells .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity:

Compound NameStructural FeaturesUnique Properties
Propan-2-yl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-pyrimido[2,1-b][1,3]thiazineMethoxy groupsEnhanced solubility and bioactivity
Propan-2-yl 8-methyl-4-thio-pyrimido[2,1-b][1,3]thiazineThioether linkagesPotentially different reactivity patterns
6-(4-fluorophenyl)-pyrimido[2,1-b][1,3]thiazine derivativesFluorinated phenyl groupAltered electronic properties affecting activity

The unique combination of functional groups in propan-2-yl 6-(4-chlorophenyl)-8-methyl compounds may confer distinct chemical and biological properties compared to these similar compounds .

Case Studies

Recent research has focused on the anticancer activities of various derivatives of the pyrimidine family. For example:

  • A study reported that certain pyrimidine derivatives exhibited IC50 values as low as 0.01μM0.01\mu M against MCF7 cancer cell lines .
  • Another study highlighted the effectiveness of related compounds against multiple cancer cell lines with IC50 values ranging from 0.39μM0.39\mu M to 42.30μM42.30\mu M, demonstrating the potential for developing new therapeutic agents based on this scaffold .

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